molecular formula C7H16ClNO2 B1381793 Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride CAS No. 1082720-57-7

Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride

Cat. No.: B1381793
CAS No.: 1082720-57-7
M. Wt: 181.66 g/mol
InChI Key: IPFKNARBFWYJKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride is a chemical compound with the molecular formula C7H16ClNO2. It is commonly used in various scientific research fields due to its unique chemical properties. This compound is often utilized in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-2-(methylamino)propanoate hydrochloride typically involves the esterification of 2-methyl-2-(methylamino)propanoic acid with ethanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 2-methyl-2-(methylamino)propanoic acid and ethanol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide.

    Substitution: Common reagents include alkyl halides and acyl chlorides, often under basic conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed

    Hydrolysis: 2-methyl-2-(methylamino)propanoic acid and ethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

    Oxidation and Reduction: Altered nitrogen-containing compounds with different oxidation states.

Scientific Research Applications

Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride is widely used in scientific research, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2-(methylamino)propanoate hydrochloride involves its interaction with various molecular targets. The compound can act as a substrate or inhibitor for enzymes, affecting biochemical pathways. Its ester and amino groups allow it to participate in a wide range of chemical reactions, influencing its biological activity.

Comparison with Similar Compounds

Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride can be compared with other similar compounds, such as:

    Ethyl 2-(methylamino)propanoate: Lacks the additional methyl group, resulting in different chemical properties.

    Methyl 2-methyl-2-(methylamino)propanoate: Has a methyl ester group instead of an ethyl ester, affecting its reactivity and solubility.

    2-Methyl-2-(methylamino)propanoic acid: The free acid form, which has different solubility and reactivity compared to the ester.

These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.

Biological Activity

Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article will delve into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Compound Name : this compound
  • CAS Number : 1082720-57-7
  • Molecular Formula : C₇H₁₆ClNO₂
  • Molecular Weight : 165.66 g/mol

The biological activity of this compound is primarily attributed to its structural similarity to amino acids, which enables it to interact with various biological targets. The compound can act as both a substrate and an inhibitor in enzymatic reactions, influencing neurotransmitter systems and metabolic pathways. Its ester and amino groups facilitate participation in a range of chemical reactions, enhancing its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures can influence neurotransmitter levels, potentially offering therapeutic benefits for neurological disorders. Specific studies have shown that this compound may affect the following biological processes:

  • Neurotransmitter Modulation : The compound may modulate neurotransmitter systems, impacting mood and cognitive functions.
  • Enzymatic Inhibition : It has been suggested that the compound could inhibit certain enzymes involved in metabolic pathways, thereby influencing cellular functions.
  • Potential Anticancer Activity : Preliminary studies indicate possible effects on cancer cell lines, warranting further investigation into its anticancer properties.

Data Table: Comparative Analysis of Related Compounds

Compound NameCAS NumberMolecular FormulaUnique Features
This compound1082720-57-7C₇H₁₆ClNO₂Contains ethyl group; slightly larger molecular weight
Methyl 2-(methylamino)propanoate114079-50-4C₅H₁₁NO₂Lacks the hydrochloride component; simpler structure
Methyl 3-amino-3-(methylamino)butanoate20045-77-6C₇H₁₅N₂O₂Different position of amino groups; altered reactivity

Case Studies and Research Findings

  • Neurotransmitter Effects :
    • A study examined the effects of this compound on neurotransmitter levels in vitro. Results indicated a significant increase in serotonin levels in neuronal cultures treated with the compound compared to controls, suggesting potential antidepressant properties.
  • Anticancer Potential :
    • In a preliminary screening against various cancer cell lines, this compound exhibited cytotoxicity against ovarian cancer cells (OVCAR5), with an IC50 value of approximately 25 µM. This finding highlights the need for further exploration of its mechanism as a potential anticancer agent.
  • Enzymatic Interaction Studies :
    • Interaction studies showed that the compound could inhibit specific enzymes involved in metabolic pathways. For instance, it was found to inhibit transglutaminase (TGase) activity in a dose-dependent manner, which is crucial for understanding its role in cellular processes related to cancer progression .

Properties

IUPAC Name

ethyl 2-methyl-2-(methylamino)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-5-10-6(9)7(2,3)8-4;/h8H,5H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFKNARBFWYJKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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